N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide
Overview
Description
N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethyl group, a methyl group, and a piperazine ring attached to a benzamide core. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dopamine receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly dopamine receptors, leading to changes in cellular signaling .
Pharmacokinetics
Similar compounds have been found to be soluble in dmso , which could potentially impact its bioavailability.
Biochemical Analysis
Cellular Effects
It’s potential influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .
Molecular Mechanism
It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methyl-4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester of 3-methyl-4-aminobenzoic acid.
Introduction of the Piperazine Ring: The ethyl ester is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.
Final Product Formation: The piperazine derivative is then treated with ethyl iodide to introduce the ethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential pharmacological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(piperazin-1-yl)benzamide): This compound shares a similar benzamide core and piperazine ring but has additional pyridine and pyrimidine groups.
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound has a similar piperazine ring but differs in the substitution pattern on the benzamide core.
Uniqueness
N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships, and relevant case studies, drawing from diverse scientific sources.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the reaction of 4-(piperazin-1-yl)benzoic acid derivatives with ethyl and methyl groups. The structural formula can be represented as follows:
This compound features a piperazine ring, which is known for its ability to enhance the solubility and bioavailability of drugs.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzamide can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. In particular, certain analogs exhibited over 90% inhibition against the EGFR kinase at low concentrations (10 nM) .
Table 1: Inhibition of Receptor Tyrosine Kinases by Benzamide Derivatives
Compound | Target Kinase | Inhibition (%) at 10 nM |
---|---|---|
Compound 11 | EGFR | 91 |
Compound 13 | HER2 | 92 |
This compound | TBD | TBD |
The mechanism by which this compound exerts its effects is thought to involve the inhibition of key signaling pathways associated with tumor growth. The piperazine moiety enhances binding affinity to target proteins, facilitating more effective inhibition of cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- In vitro Studies : Compounds were tested against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF7 (breast cancer). Results indicated moderate to significant anti-proliferative effects, with IC50 values comparable to established chemotherapeutic agents .
- Structure–Activity Relationship (SAR) : A comprehensive analysis of SAR revealed that modifications in the piperazine ring significantly influenced the compound's efficacy against cancer cells. For example, substituents on the benzamide moiety were found to enhance biological activity by improving interactions with target proteins .
- Clinical Relevance : Some derivatives have entered clinical trials due to their promising preclinical results. These trials focus on their effectiveness in combination therapies for resistant cancer types .
Properties
IUPAC Name |
N-ethyl-3-methyl-4-piperazin-1-ylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-16-14(18)12-4-5-13(11(2)10-12)17-8-6-15-7-9-17/h4-5,10,15H,3,6-9H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCXFOQLVMRVOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)N2CCNCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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